molecular formula C11H11N3O2 B13439199 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid

Cat. No.: B13439199
M. Wt: 217.22 g/mol
InChI Key: QFQYRCVZXZBWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)acetic acid is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a 1,2,4-triazole ring, a privileged scaffold in drug discovery known to contribute to a wide range of biological activities. Scientific literature indicates that compounds containing the 1,2,4-triazole pharmacophore have demonstrated significant pharmacological properties, including anticonvulsant effects by potentially modulating GABA A receptors, as well as antifungal, antibacterial, and anticancer activities . The phenylacetic acid moiety further enhances its potential as a versatile building block for the synthesis of more complex molecules or for investigating interactions with biological targets. The primary value of this compound lies in its use as a key intermediate in the design and synthesis of novel bioactive molecules. Researchers can utilize this compound to develop potential lead compounds for central nervous system (CNS) disorders, given the documented anticonvulsant and anxiolytic effects of structurally related triazole derivatives that act on the benzodiazepine binding site of the GABA A receptor . Furthermore, its structure suggests potential for application in developing tyrosinase inhibitors, which are relevant for hyperpigmentation disorders, based on studies of analogous mercapto-triazole compounds . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid

InChI

InChI=1S/C11H11N3O2/c15-11(16)5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2,(H,15,16)

InChI Key

QFQYRCVZXZBWHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid typically involves the formation of the triazole ring followed by its attachment to the phenylacetic acid. One common method involves the reaction of 4-bromomethylbenzoic acid with sodium azide to form the corresponding azide, which then undergoes a cycloaddition reaction with an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free processes and environmentally benign conditions to construct the triazole ring .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylacetic acid moiety typically yields carboxylic acids, while reduction of the triazole ring can yield dihydrotriazoles .

Scientific Research Applications

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid (CAS 1368811-52-2)
  • Structural Difference : The triazole ring is substituted at the 3-position instead of the 1-position, altering electronic distribution and steric effects.
  • This positional isomer may exhibit distinct reactivity in biological systems .
(1-Phenyl-1H-1,2,4-triazol-3-yl)acetic Acid (CAS 64142-86-5)
  • Structural Difference : The phenyl group is attached to the triazole’s 1-position, while the acetic acid is at the 3-position.
  • Applications : Used in pharmaceutical intermediates, with comparable solubility but differing metabolic stability due to steric hindrance near the carboxylic acid group .

Thioether-Linked Analogs

2-((5-Phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetic Acids
  • Structural Difference : A sulfur atom replaces the methylene bridge, creating a thioether (–S–) linkage.
  • These compounds are explored for antioxidant and antimicrobial activities, leveraging the thiol group’s redox activity .
[(4-Phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic Acids
  • Structural Difference : Additional aryl substituents on the triazole ring enhance π-π stacking interactions.
  • Biological Activity : Demonstrated superoxide scavenging and anti-inflammatory effects in preclinical studies, outperforming acetic acid derivatives in certain assays .

Functionalized Derivatives

4-[1-(1H-1,2,4-Triazol-1-yl)acetamido]butanoic Acid
  • Structural Difference: A butanoic acid chain replaces the phenylacetic acid group, increasing conformational flexibility.
  • Applications: Potential use in prodrug design due to improved membrane permeability .
2-{3-[(1H-1,2,4-Triazol-1-yl)methyl]-5-(2-cyanopropan-2-yl)phenyl}-2-methylpropanoic Acid
  • Structural Difference: Incorporates a cyanopropyl group, enhancing electron-withdrawing effects.
  • Stability : Higher acidity (predicted pKa ~3.5–4.0) compared to the parent compound, influencing ionizability and binding to biological targets .

Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Highlights
Target Compound ~217* –CH2–, –COOH Under investigation
2-(3-Phenyl-1H-triazol-1-yl)acetic acid 203.2 –COOH, triazole (3-position) Antimicrobial screening candidate
[(4-Phenyl-triazol-3-yl)thio]acetic acid ~233 –S–, –COOH, aryl Superoxide scavenging
4-[1-(Triazol-1-yl)acetamido]butanoic acid 213.2 –CONH–, –COOH Prodrug potential

*Estimated based on analogs.

Research Implications

  • Drug Design : The methylene bridge in the target compound balances lipophilicity and solubility, making it a versatile scaffold for kinase inhibitors or antimicrobial agents .
  • Stability: Thioether-linked analogs may exhibit oxidative instability, whereas cyanopropyl derivatives could improve metabolic resistance .
  • Pharmacokinetics : Positional isomers (e.g., 1- vs. 3-substituted triazoles) may require tailored formulations to optimize bioavailability .

Biological Activity

2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid is a compound featuring a triazole moiety, which has been recognized for its diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound through various studies and findings.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of 1,2,4-triazole exhibited potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values indicating their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory properties. Research has shown that certain compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, one derivative demonstrated an IC50 value of 20.5 µM for COX-2 inhibition, showcasing its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

The antiviral potential of triazole-containing compounds has been explored in various contexts. A notable study reported that a related triazole derivative inhibited SARS-CoV-2 growth significantly in vitro, with an IC50 value of approximately 3.16 µM. This suggests that compounds with similar structures may offer therapeutic benefits against viral infections .

Case Studies

Case Study 1: Antibacterial Efficacy

A research article detailed the synthesis and antibacterial testing of several triazole derivatives, including those similar to this compound. The results indicated that these compounds had a bactericidal effect with calculated MBC/MIC ratios confirming their effectiveness against tested bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the mechanism by which triazole derivatives exert anti-inflammatory effects. It was found that these compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS), demonstrating their potential in managing inflammatory diseases .

Data Tables

Biological Activity Tested Compound IC50 Value (µM) Reference
AntibacterialTriazole DerivativeVariable (0.5 - 10)
COX-2 InhibitionTriazole Derivative20.5
SARS-CoV-2 InhibitionRelated Triazole3.16

Q & A

Q. What are the common synthetic routes for 2-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)acetic acid?

The compound is synthesized via condensation reactions involving triazole derivatives and phenylacetic acid precursors. For example, continuous-flow processes under optimized conditions (e.g., DMSO solvent, controlled temperature) have achieved yields up to 63% by reacting formamide with hydrazine derivatives . Alternative methods include heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid in an alkaline medium .

Q. How is the compound characterized after synthesis?

Structural confirmation relies on elemental analysis, IR spectrophotometry (to identify functional groups like -COOH and triazole rings), and chromatographic techniques (e.g., thin-layer chromatography) to verify purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further validate molecular integrity .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is water-soluble, enabling aqueous-phase reactions . However, solvent selection (e.g., chlorobenzene for high-temperature syntheses) must align with reaction conditions to avoid precipitation or degradation .

Q. What stability considerations are critical for storage?

Store in tightly sealed containers under cool, dry conditions to prevent hydrolysis or oxidation. Exposure to moisture or elevated temperatures can degrade the triazole moiety .

Advanced Research Questions

Q. How can researchers optimize synthesis yields under continuous-flow conditions?

Adjust parameters such as solvent polarity (e.g., DMSO for solubility), temperature (100–110°C for reagent activation), and stoichiometric ratios (e.g., 1.15 equiv of hydrazine derivatives). Real-time monitoring via LC-MS ensures intermediate stability and reaction progression .

Q. How can contradictions in spectroscopic data across studies be resolved?

Cross-validate results using complementary techniques:

  • Compare IR peaks with reference spectra for triazole (∼1550 cm⁻¹) and carboxylic acid (∼1700 cm⁻¹) groups .
  • Use high-resolution MS to distinguish isotopic patterns from impurities .
  • Replicate chromatographic conditions (e.g., mobile phase, column type) to ensure consistency .

Q. What strategies are used to evaluate pharmacological activity and structure-activity relationships (SAR)?

  • In vitro assays : Test derivatives for enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., triazole coordination with metal ions in active sites) .
  • SAR analysis : Modify substituents on the phenyl or triazole rings to assess effects on bioactivity and toxicity .

Q. How can derivatives be designed to enhance biological activity?

  • Introduce electron-withdrawing groups (e.g., -F, -Br) on the phenyl ring to improve binding affinity .
  • Replace acetic acid with thioacetic acid to enhance membrane permeability .
  • Synthesize metal complexes (e.g., Zn²⁺ or Cu²⁺ salts) to exploit redox activity .

Q. What methodologies validate the purity of synthesized compounds?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Elemental analysis : Match experimental C/H/N ratios with theoretical values (deviation ≤0.3%) .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .

Q. How is this compound utilized in synthesizing complex molecules?

It serves as a key intermediate in multi-step reactions:

  • Phosphonate derivatives : React with H₃PO₄ and PCl₃ to form bioactive phosphonic acids .
  • Heterocyclic hybrids : Couple with thiadiazole or benzimidazole moieties via nucleophilic substitution .

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